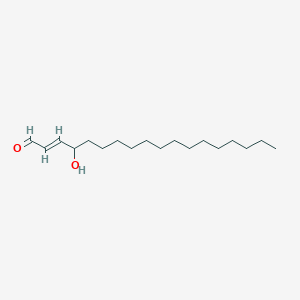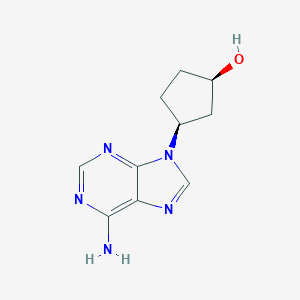![molecular formula C24H20O8 B233175 (1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione CAS No. 142780-50-5](/img/structure/B233175.png)
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3.1.04,12]dodecane-6,9-dione.
Aplicaciones Científicas De Investigación
Optical Activity and Absolute Configuration
Research on similar compounds has focused on their optical activity and absolute configuration. For example, studies have been conducted on the optical activity and absolute configuration of related diones, such as 1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione, which have been resolved into pure enantiomers. This resolution is crucial for understanding the interaction between different groups in the compound (Jürgensen, Roßnagel, & Musso, 1991).
Chiral C2-Symmetric Molecules
Chiral C2-symmetric molecules, such as the compound derived from enantiomerically pure (-)-(1R,3S,4S,6R,8R)-4-bromo-3-methoxy-2-oxatricyclo[4.3.1.0(3,8)]decan-10-one, have been synthesized and studied for their absolute configuration using CD spectroscopy. These studies are significant for understanding molecular rearrangements and proving absolute configurations (Žilinskas, Stončius, & Butkus, 2005).
Transannular Cyclization Reactions
Investigations into the transannular cyclization reactions of similar compounds, such as cyclooctane-1,5-dione, have been carried out. These studies provide insights into the formation of complex molecular structures through reactions with diamines and the subsequent synthesis of various alkane derivatives (Malamidou-Xenikaki, 1996).
Natural Occurrence and Structural Analysis
Research into naturally occurring compounds with similar structures, like xerophenone A, has been conducted. Such studies involve determining the absolute configuration of these compounds and analyzing their molecular conformations and interactions (Fun et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures are also a focus of research. This includes the preparation of compounds through various chemical reactions and their subsequent analysis using techniques like NMR and MS (Szulczyk & Struga, 2012).
Cyclization/Cycloaddition Cascade
Exploring the potential routes to synthesize complex molecular structures, such as the oxatricyclo[6.3.1.0(0,0)]dodecane substructure of certain diterpenes, is another area of research. This involves studying the behavior of carbonyl ylide dipoles under different conditions (Padwa, Boonsombat, Rashatasakhon, & Willis, 2005).
Propiedades
Número CAS |
142780-50-5 |
|---|---|
Nombre del producto |
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |
Fórmula molecular |
C24H20O8 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(1R,2S,4S,8R)-1-methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |
InChI |
InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13?,14-,15-,17-,19?,20+/m0/s1 |
Clave InChI |
LILRNUJDHJYEPR-PSYCDZQUSA-N |
SMILES isomérico |
CC(CCC=C(C)C)[C@@H]1C[C@H]2C3[C@@]1(CCC(=O)[C@@H]3CC(=O)O2)C |
SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |
SMILES canónico |
CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |
Sinónimos |
3-epi-aplykurodinone B aplykurodinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
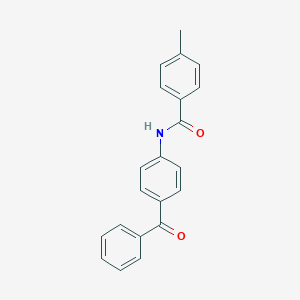
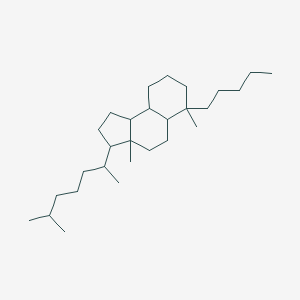
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)

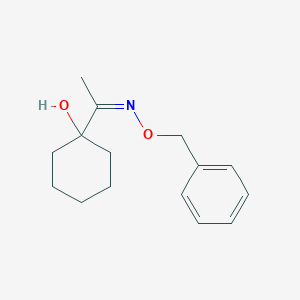
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
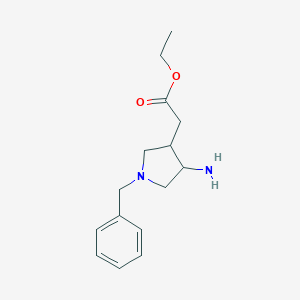
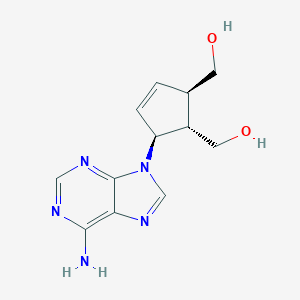
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
